![molecular formula C32H46O16 B1681711 Secoisolariciresinol diglucoside CAS No. 158932-33-3](/img/structure/B1681711.png)
Secoisolariciresinol diglucoside
Descripción general
Descripción
Secoisolariciresinol diglucósido es un lignano que se encuentra predominantemente en las semillas de lino, girasol, sésamo y calabaza . Es conocido por sus propiedades antioxidantes y fitoestrogénicas, lo que lo convierte en un compuesto de interés en varios campos de la investigación y la industria .
Métodos De Preparación
Secoisolariciresinol diglucósido puede aislarse de semillas de lino desgrasadas mediante la extracción del precursor de polímero de lignano con una mezcla de agua / acetona, seguido de la eliminación de acetona e hidrólisis alcalina . Otro método implica el uso de hidróxido de amonio alcohólico para hidrolizar y extraer directamente secoisolariciresinol diglucósido de la cáscara de la semilla de lino en una reacción de una sola olla . Las condiciones óptimas de extracción incluyen una relación material-líquido de 1:20, una concentración de hidróxido de amonio del 25-28% en etanol, un tiempo de extracción de 4.9 horas y una temperatura de extracción de 75.3 ° C .
Análisis De Reacciones Químicas
Secoisolariciresinol diglucósido se somete a varias reacciones químicas, incluida la hidrólisis y la oxidación. Puede hidrolizarse para producir secoisolariciresinol, que puede metabolizarse aún más a enterodiol y enterol . La reacción de hidrólisis generalmente implica el uso de condiciones alcalinas . Las reacciones de oxidación pueden ocurrir en presencia de agentes oxidantes, lo que lleva a la formación de diferentes productos oxidados .
Aplicaciones Científicas De Investigación
Cardiovascular Health
Mechanisms and Benefits:
- SDG exhibits significant antioxidant properties that contribute to its cardioprotective effects. It has been shown to lower total cholesterol and LDL-C levels while increasing HDL-C levels, thereby reducing the risk of atherosclerosis and coronary artery disease .
- A study indicated that SDG could suppress atherosclerosis development by 73% at low doses (15 mg/kg), which correlates with decreased oxidative stress and inflammation .
Clinical Evidence:
- Research involving human subjects suggests that a daily intake of at least 500 mg of SDG over eight weeks can yield positive effects on cardiovascular risk factors, including lipid profiles and blood pressure regulation .
Cancer Prevention
Anticancer Properties:
- SDG has demonstrated potential anticancer effects, particularly in colorectal cancer. It induces pyroptosis (a form of programmed cell death) in cancer cells, which may inhibit tumor growth .
- The compound's metabolites, enterodiol and enterolactone, have been associated with protective effects against various cancers by modulating estrogenic activity and inhibiting angiogenesis and metastasis .
Research Findings:
- In vivo studies have shown that SDG significantly inhibited tumor growth in mouse models of colorectal cancer, suggesting its therapeutic potential in cancer treatment .
Metabolic Disorders
Impact on Obesity and Diabetes:
- SDG has been linked to favorable outcomes in managing obesity and metabolic syndrome. It exhibits strong blood sugar-lowering effects and improves lipid metabolism .
- Animal studies indicate that SDG can prevent metabolic disorders induced by high-fat diets, showcasing its role in regulating adipose tissue metabolism .
Pharmacokinetics:
- A pharmacokinetic study revealed that after oral intake, SDG is rapidly hydrolyzed to secoisolariciresinol, which is then metabolized into enterodiol and enterolactone. The metabolites are linked to reduced risks of chronic diseases .
Women's Health
Premature Ovarian Insufficiency:
- Recent studies have highlighted the potential of SDG in alleviating premature ovarian insufficiency (POI). In animal models, SDG improved ovarian indices and follicle counts while protecting against cyclophosphamide-induced ovarian damage through modulation of the PI3K/Akt signaling pathway .
Estrogenic Activity:
Mecanismo De Acción
El mecanismo de acción de secoisolariciresinol diglucósido implica sus propiedades antioxidantes y antiinflamatorias. Puede eliminar las especies reactivas de oxígeno, reduciendo el estrés oxidativo en varios tejidos . También inhibe la adhesión y la migración de los leucocitos a través de la barrera hematoencefálica, reduciendo la inflamación en el sistema nervioso central . Además, se ha demostrado que secoisolariciresinol diglucósido activa la guanilato ciclasa, lo que lleva a la vasodilatación y una reducción de la presión arterial .
Comparación Con Compuestos Similares
Secoisolariciresinol diglucósido es único entre los lignanos debido a su alta concentración en semillas de lino y su amplia gama de actividades biológicas . Compuestos similares incluyen secoisolariciresinol, enterodiol y enterol, que son metabolitos de secoisolariciresinol diglucósido . Estos compuestos también exhiben propiedades antioxidantes y anticancerígenas, pero secoisolariciresinol diglucósido es particularmente notable por sus efectos neuroprotectores y antiinflamatorios .
Actividad Biológica
Secoisolariciresinol diglucoside (SDG) is a prominent lignan predominantly found in flaxseed, recognized for its extensive biological activities. This article delves into the various health benefits attributed to SDG, focusing on its anticancer properties, metabolic effects, and antioxidant activities. The findings are supported by diverse studies and case reports.
Overview of this compound
SDG is a glycosylated lignan that undergoes metabolic conversion in the human body to produce enterodiol and enterolactone, which exhibit various biological effects. The compound is noted for its potential in preventing chronic diseases, including cardiovascular diseases (CVD), metabolic syndrome, and certain cancers.
Anticancer Properties
Recent studies have highlighted the anticancer effects of SDG, particularly in colorectal cancer (CRC).
- Mechanism of Action : SDG induces pyroptosis, a form of programmed cell death, by activating caspase-1, leading to the cleavage of GSDMD in CRC cells. This process is linked to the generation of reactive oxygen species (ROS) and the activation of the PI3K/AKT pathway, ultimately inhibiting tumor growth in vivo .
- Case Study : In a randomized Phase IIB trial involving pre-menopausal women at increased risk for breast cancer, participants receiving 50 mg/day of SDG showed a significant reduction in Ki-67 levels, a marker for cell proliferation, compared to those on placebo .
Metabolic Effects
SDG has been shown to positively influence lipid metabolism and glucose homeostasis.
- Lipid Regulation : Studies indicate that SDG reduces liver and serum lipid levels while inhibiting visceral fat accumulation. It also improves glucose tolerance and insulin sensitivity in obese mice fed a Western diet .
- Cardiovascular Benefits : The consumption of SDG has been associated with lower cholesterol levels and reduced oxidative stress, contributing to decreased risks of atherosclerosis and other cardiovascular conditions .
Effect | Mechanism |
---|---|
Lipid Lowering | Reduces total cholesterol and LDL-C levels while increasing HDL-C . |
Glucose Regulation | Improves insulin sensitivity and glucose tolerance . |
Antioxidant Activity
SDG exhibits strong antioxidant properties that contribute to its protective effects against oxidative damage.
- Oxidative Stress Reduction : Research suggests that SDG can mitigate iron-induced cellular damage and inflammation by reducing the production of pro-inflammatory mediators .
- Protective Mechanisms : The antioxidant activity is partly attributed to the induction of phase 2 detoxifying enzymes, which help scavenge free radicals and reduce oxidative stress .
Summary of Health Benefits
The biological activities of SDG encompass a wide range of health benefits:
- Cancer Prevention : Potential protective effects against breast, lung, and colon cancers through antiproliferative mechanisms.
- Cardiovascular Health : Reduction in cholesterol levels and prevention of hypercholesterolemic atherosclerosis.
- Metabolic Health : Improvement in lipid profiles and insulin sensitivity.
Propiedades
IUPAC Name |
2-[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBJPHMDABKJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158932-33-3 | |
Record name | Secoisolariciresinol 9,9'-diglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.